molecular formula C16H26ClNO4 B1532158 Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride CAS No. 945419-76-1

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride

Cat. No. B1532158
M. Wt: 331.8 g/mol
InChI Key: PDWMYRVPNSCNEP-UHFFFAOYSA-N
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Description

“3-Amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoic acid” is an amino acid derivative used as a building block in the synthesis of various compounds. It has a molecular formula of C14H21NO4 and a molecular weight of 267.32 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21NO4/c1-9(2)8-19-12-5-4-10(6-13(12)18-3)11(15)7-14(16)17/h4-6,9,11H,7-8,15H2,1-3H3,(H,16,17) .

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride's polymorphic forms were characterized using capillary powder X-ray diffraction (PXRD) and solid-state nuclear magnetic resonance (SSNMR) to identify subtle structural differences. This investigation highlighted the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds (F. Vogt et al., 2013).

Crystal Packing Interactions

A study on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates revealed the presence of rare N⋯π and O⋯π interactions, rather than traditional hydrogen bonding, affecting the crystal packing. These interactions demonstrate the complexity of molecular interactions in solid-state chemistry (Zhenfeng Zhang et al., 2011).

Biological Activity and Molecular Docking

Research into new quinazoline derivatives, including ethyl 5-chloro-2-(3-(4-hydroxyphenyl)propanamido)benzoate, explored their synthesis and biological activities. Through molecular docking, the study assessed antioxidant, antiulcerogenic, and anti-inflammatory activities, revealing potential therapeutic applications and safety profiles in rats (R. Borik & Prof. Mohammed Abdalla Hussein, 2021).

Corrosion Inhibition

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. These studies demonstrate the molecules' efficacy in protecting metal surfaces, showcasing their potential industrial applications in materials preservation (N. Gupta et al., 2017).

Antimitotic Agents

Chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, a derivative with structural similarities, have shown activity in biological systems. The study highlighted differences in potency between S- and R-isomers, contributing to the understanding of stereoselective biological activities (C. Temple & G. Rener, 1992).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 3-amino-3-[3-methoxy-4-(2-methylpropoxy)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4.ClH/c1-5-20-16(18)9-13(17)12-6-7-14(15(8-12)19-4)21-10-11(2)3;/h6-8,11,13H,5,9-10,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWMYRVPNSCNEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)OCC(C)C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)-propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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